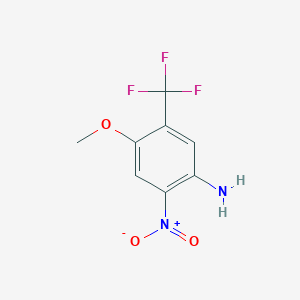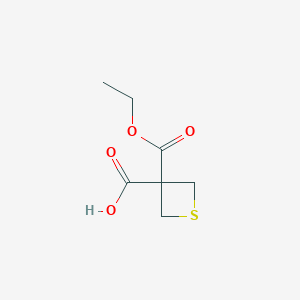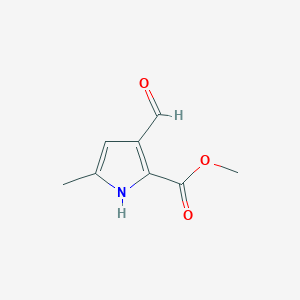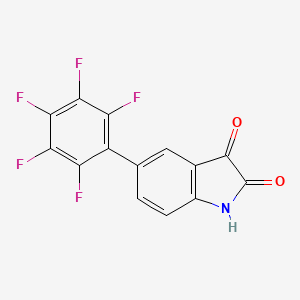![molecular formula C5H3N3OS B12867395 1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde CAS No. 933716-59-7](/img/structure/B12867395.png)
1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde is a heterocyclic compound that features a unique fusion of pyrazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired pyrazolo[4,3-d]thiazole ring system.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent system. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1H-Pyrazolo[4,3-d]thiazole-5-carboxylic acid.
Reduction: 1H-Pyrazolo[4,3-d]thiazole-5-methanol.
Substitution: Various substituted pyrazolo[4,3-d]thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde exerts its effects is often related to its ability to interact with biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde can be compared with other heterocyclic compounds such as:
1H-Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor in cancer therapy.
1H-Pyrazolo[4,3-e][1,2,4]triazole: Studied for its antimicrobial properties.
Thiazolo[4,5-d]pyrimidine: Investigated for its potential as an anti-inflammatory agent.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new molecules with tailored biological activities.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
933716-59-7 |
|---|---|
Formule moléculaire |
C5H3N3OS |
Poids moléculaire |
153.16 g/mol |
Nom IUPAC |
1H-pyrazolo[4,3-d][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3N3OS/c9-2-4-7-3-1-6-8-5(3)10-4/h1-2H,(H,6,8) |
Clé InChI |
ANXFCLFROOJEQU-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1N=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)



![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)


![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)

![2,6-Diethylbenzo[d]oxazole](/img/structure/B12867372.png)
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)

